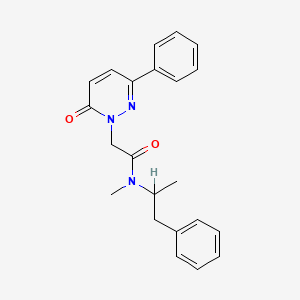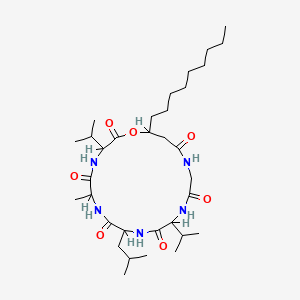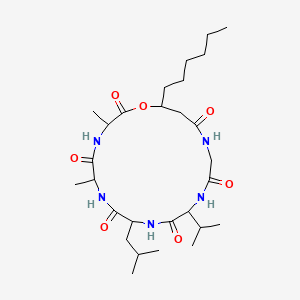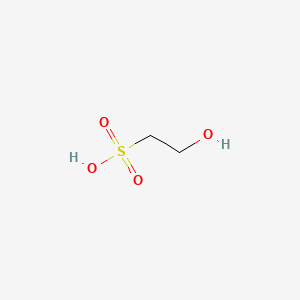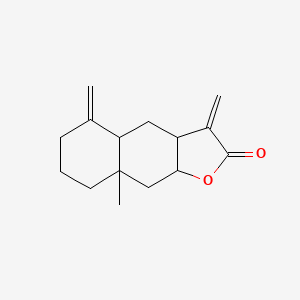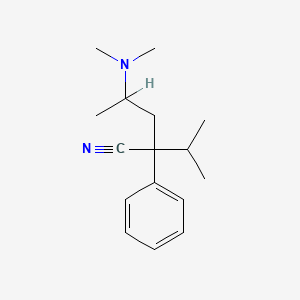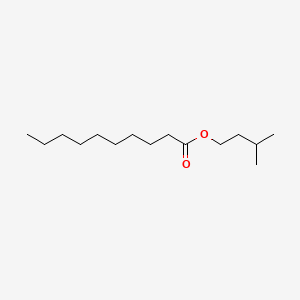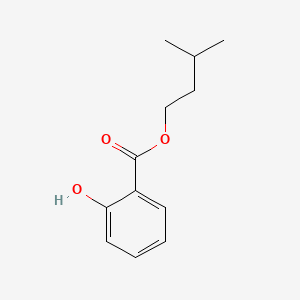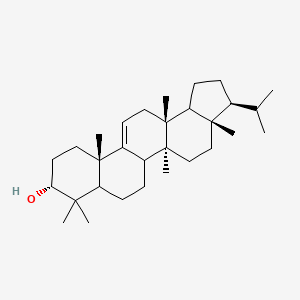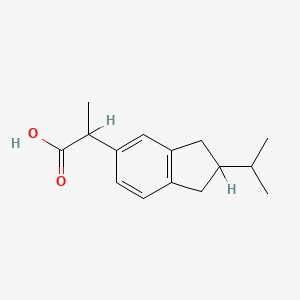
Isoprofen
概述
描述
ISOPROFEN is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. This compound is known for its effectiveness in treating conditions such as arthritis, menstrual pain, and other musculoskeletal disorders.
准备方法
合成路线和反应条件: 异丙芬的合成通常涉及以下步骤:
傅-克酰基化: 苯在三氯化铝的存在下与异丁酰氯发生酰基化反应,生成异丁苯。
达尔森反应: 然后将异丁苯进行达尔森反应,生成α,β-环氧酯。
水解和脱羧: 环氧酯水解和脱羧生成醛中间体。
工业生产方法: 异丙芬的工业生产通常采用连续流化学来提高效率和产率。 这种方法可以更好地控制反应条件,并降低副反应的风险 .
反应类型:
氧化: 异丙芬可以发生氧化反应生成羟基衍生物。
还原: 异丙芬的还原可以导致醇衍生物的形成。
取代: 异丙芬可以参与取代反应,特别是亲电芳香取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 卤素和硝化剂等试剂用于取代反应。
主要产品:
氧化: 异丙芬的羟基衍生物。
还原: 醇衍生物。
取代: 卤代或硝化异丙芬衍生物.
科学研究应用
异丙芬在科学研究中具有广泛的应用:
化学: 用作研究非甾体抗炎药合成和反应机理的模型化合物。
生物学: 研究其对细胞过程和炎症途径的影响。
医学: 广泛研究其治疗疼痛、炎症和发烧的治疗效果。
5. 作用机理
异丙芬通过抑制参与前列腺素合成的环氧合酶 (COX) 来发挥其作用。前列腺素是疼痛、炎症和发烧的介质。 通过抑制 COX,异丙芬减少前列腺素的产生,从而缓解疼痛和炎症 .
类似化合物:
布洛芬: 另一种广泛使用的非甾体抗炎药,具有类似的止痛和抗炎特性。
萘普生: 以其比异丙芬更长的作用时间而闻名。
双氯芬酸: 更有效,但与胃肠道副作用的风险更高有关。
异丙芬的独特性: 异丙芬在其功效和安全性的平衡方面是独一无二的。 与其他非甾体抗炎药相比,它能有效缓解疼痛,同时胃肠道副作用的风险相对较低 .
作用机制
ISOPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
相似化合物的比较
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ISOPROFEN.
Diclofenac: More potent but associated with higher risks of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced profile of efficacy and safety. It provides effective pain relief with a relatively lower risk of gastrointestinal side effects compared to other NSAIDs .
属性
CAS 编号 |
57144-56-6 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |
InChI 键 |
RYDUZJFCKYTEHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
规范 SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

